N-[4-(4-nitrophenoxy)phenyl]acetamide

X-ray crystallography solid-state conformation hydrogen bonding network

This para-substituted diaryl ether features a unique Z′=2 crystal structure (triclinic, P-1) with two conformationally distinct molecules—critical for identity verification. The 4′-nitro substitution ensures regioselective nitration at the 3-position of the acetanilide ring, yielding the linear PBO monomer 3,4,4′-triaminodiphenyl ether. As the acetylated Phase II metabolite of nitroscanate with the lowest mutagenic potency among all nitro/reduced metabolites, it is essential for accurate genotoxicity assessment. Researchers requiring batch-to-batch XRD confirmation, regiochemical fidelity for polymer synthesis, or authenticated reference standards for metabolite identification should source this specific CAS.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 2687-40-3
Cat. No. B6604688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-nitrophenoxy)phenyl]acetamide
CAS2687-40-3
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O4/c1-10(17)15-11-2-6-13(7-3-11)20-14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyCINNPJKMBVNUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(4-Nitrophenoxy)phenyl]acetamide (CAS 2687-40-3): A Dual-Functional Diaryl Ether Scaffold for Synthetic Intermediates and Metabolite Reference Standards


N-[4-(4-Nitrophenoxy)phenyl]acetamide (CAS 2687-40-3), also known as 4-acetamido-4′-nitrodiphenyl ether (AcNDE), is a para-substituted diaryl ether featuring an electron-withdrawing nitro group on one aromatic ring and an electron-donating acetamide moiety on the other, linked through a central oxygen bridge [1]. The compound crystallizes in the triclinic space group P-1 with two conformationally distinct molecules in the asymmetric unit (Z′ = 2), a feature that distinguishes it from its close homologs [1]. It serves dual roles: as a key synthetic intermediate in the preparation of triaminodiphenyl ethers for high-performance polymers, and as a characterized metabolite reference standard in genotoxicity studies of the anthelmintic drug nitroscanate [2].

Why N-[4-(4-Nitrophenoxy)phenyl]acetamide Cannot Be Generically Substituted by Its Closest Homologs or Metabolite Analogs


The diaryl ether scaffold bearing para-nitro and para-acetamide substituents exhibits conformational, electronic, and biological properties that diverge sharply from its nearest structural neighbors. Replacing the acetamide with propionamide (one additional methylene) alters the dihedral angle between aromatic rings from 64.46°/80.84° to 84.29°, fundamentally changing crystal packing and solid-state reactivity [1][2]. Substituting the acetamide with a free amino group (ANDE) or reducing the nitro to nitroso (4-N=O) dramatically increases mutagenic potency in Ames assays by orders of magnitude [3]. Even the positional isomer—moving the nitro from para to ortho on the phenoxy ring—redirects electrophilic aromatic substitution regiochemistry during downstream nitration, leading to different dinitrodiphenyl ether products with distinct polymer precursor applications . These differences are not incremental; they are categorical and preclude simple interchange in both synthetic route design and metabolite identification workflows.

Quantitative Differentiation Evidence for N-[4-(4-Nitrophenoxy)phenyl]acetamide Against Closest Structural Analogs


Crystal-State Conformational Duality: Acetamide Exhibits Two Independent Molecules per Asymmetric Unit Versus One in the Propionamide Homolog

Single-crystal X-ray diffraction reveals that N-[4-(4-nitrophenoxy)phenyl]acetamide crystallizes with two independent molecules (M1 and M2) in the asymmetric unit (Z′ = 2), differing in the orientation of the acetamide group relative to the adjacent benzene ring. In molecule M1, the dihedral angle between the acetamide plane and its attached benzene ring is 44.77(7)°; in molecule M2, this angle is only 19.06(7)° [1]. The inter-ring dihedral angles also differ: 64.46(4)° for M1 versus 80.84(4)° for M2 [1]. In contrast, the closest homolog—N-[4-(4-nitrophenoxy)phenyl]propionamide—crystallizes with Z′ = 1 (a single molecule per asymmetric unit) and exhibits a single inter-ring dihedral angle of 84.29(4)°, with no conformational duality [2]. This indicates that the smaller acetamide substituent permits a conformational landscape inaccessible to the propionamide analog, with potential implications for solid-state reactivity and dissolution behavior.

X-ray crystallography solid-state conformation hydrogen bonding network polymorph screening

Attenuated Mutagenicity: AcNDE Is the Least Potent Mutagen Among Nitroscanate-Derived Nitro Metabolites and Is Inactive in Key Activation-Deficient Ames Strains

In the standard Salmonella mutagenicity assay (Ames test) using strains TA98 and TA100, the relative order of mutagenic activity among the nitro and reduced metabolites of nitroscanate was 4-N=O (nitroso) > 4-NHOH (hydroxylamino) > AcNDE (4-acetamido-4′-nitrodiphenyl ether) [1]. AcNDE was the least active of the three direct-acting mutagens. Critically, in the nitroreductase-deficient strain TA98NR, AcNDE was completely inactive, whereas 4-N=O and 4-NHOH showed a large increase in specific activity [1]. Similarly, in the O-acetyltransferase-deficient strain TA98/1,8-DNP6, AcNDE was inactive, while both 4-N=O and 4-NHOH retained detectable activity [1]. This pattern indicates that AcNDE requires both nitroreductase-mediated reduction and O-acetyltransferase-mediated activation to express mutagenicity—a two-step metabolic activation dependency not shared by its more reduced congeners.

genotoxicity Ames test metabolic activation structure-activity relationship nitro reduction

Regioselective Nitration Directing Effect: The 4′-Acetamido Group Channels Electrophilic Substitution to the 3-Position of the Acetanilide Ring

N-[4-(4-Nitrophenoxy)phenyl]acetamide serves as the critical intermediate in a three-step route to 3,4,4′-triaminodiphenyl ether, a monomer for polybenzoxazole high-performance polymers. The synthetic sequence proceeds via (i) condensation of 4-acetylaminophenol with 4-nitrochlorobenzene to give the target compound (4-acetylamino-4′-nitrodiphenyl ether), (ii) nitration to yield 4-acetylamino-3,4′-dinitrodiphenyl ether, (iii) hydrolysis to 4-amino-3,4′-dinitrodiphenyl ether, and (iv) reduction to 3,4,4′-triaminodiphenyl ether . The acetamido group directs the second nitration exclusively to the 3-position of the acetanilide ring (ortho to the acetamido, meta to the ether oxygen), enabling unambiguous regiochemical control. In contrast, the isomeric 4-acetylamino-2′-nitrodiphenyl ether (derived from 2-nitrochlorobenzene) directs nitration to a different position, yielding 4-acetylamino-2′,3-dinitrodiphenyl ether, which ultimately produces the isomeric 2′,3,4-triaminodiphenyl ether . This divergence means that procurement of the wrong isomer at the mono-nitro stage irreversibly determines the identity of the final triamino product.

regioselective nitration directing group effects triaminodiphenyl ether synthesis polymer monomer precursors

Validated Precursor for Anthelmintic 1,2,4-Triazole-3-thiones: Conversion to Bioactive Heterocycles with Quantified In Vitro Efficacy

N-[4-(4-Nitrophenoxy)phenyl]acetamide can be converted to isothiocyanato-4-(4-nitrophenoxy)benzene (intermediate 6), which then reacts with substituted thiosemicarbazides to yield a library of 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones [1]. Among 16 synthesized derivatives (compounds 8a–p), five compounds—8c, 8j, 8k, 8l, and 8m—exhibited significant in vitro anthelmintic activity [1]. The crystal structure of the isothiocyanate intermediate 6 was confirmed by single-crystal X-ray diffraction, establishing the structural integrity of the conversion pathway [1]. This validated synthetic utility distinguishes the compound from simpler nitrodiphenyl ethers that lack the acetamide functionality required for efficient isothiocyanate conversion.

anthelmintic discovery triazole-3-thione mechanochemical synthesis isothiocyanate intermediate structure-activity relationship

Commercial Availability with Defined Minimum Purity Specification Supporting Reproducible Procurement

N-[4-(4-Nitrophenoxy)phenyl]acetamide (CAS 2687-40-3) is commercially available from specialty chemical suppliers with a documented minimum purity specification of 95% . Physical property data—boiling point 472.5°C at 760 mmHg, density 1.328 g/cm³, refractive index 1.636, and vapor pressure 4.24×10⁻⁹ mmHg at 25°C—are available for identity verification and handling . The compound is classified as non-hazardous for transport , and long-term storage is recommended in a cool, dry place. These defined specifications provide a procurement baseline that enables reproducible experimental outcomes across batches.

chemical sourcing purity specification quality assurance supply chain

Recommended Application Scenarios for N-[4-(4-Nitrophenoxy)phenyl]acetamide Based on Quantitative Differentiation Evidence


Monomer Precursor for Regioselective Synthesis of 3,4,4′-Triaminodiphenyl Ether in Polybenzoxazole Production

Polymer research groups synthesizing polybenzoxazole (PBO) precursors should select N-[4-(4-nitrophenoxy)phenyl]acetamide over the 2′-nitro positional isomer. The 4′-nitro substitution pattern, in combination with the acetamido directing group, ensures that subsequent nitration occurs exclusively at the 3-position of the acetanilide ring, yielding 4-acetylamino-3,4′-dinitrodiphenyl ether. This regiochemical fidelity is structurally deterministic: it leads to 3,4,4′-triaminodiphenyl ether after hydrolysis and reduction, a monomer that produces linear PBO backbones with specific geometric and thermal properties. Using the 2′-nitro isomer would instead yield 2′,3,4-triaminodiphenyl ether, producing a polymer with a different backbone architecture . The crystal structure of the acetamide intermediate is fully characterized (triclinic, P-1, R-factor = 0.041), providing confidence in batch identity verification [1].

Metabolite Reference Standard for Nitroscanate Genotoxicity and Drug Metabolism Studies

In pharmacokinetic and toxicological investigations of the anthelmintic drug nitroscanate (4-isothiocyanato-4′-nitrodiphenyl ether), AcNDE is the acetylated Phase II metabolite that must be distinguished from the free amine (ANDE) and the reduced nitroso (4-N=O) and hydroxylamino (4-NHOH) intermediates. Its attenuated mutagenicity profile—lowest activity among all nitro/reduced metabolites in TA98 and TA100, and complete inactivity in nitroreductase-deficient (TA98NR) and O-acetyltransferase-deficient (TA98/1,8-DNP6) strains—makes it a critical reference compound for validating that observed genotoxic responses in metabolite mixtures are attributable to more reactive species (4-N=O, 4-NHOH) rather than to AcNDE itself [2]. Procurement of authentic, characterized AcNDE (CAS 2687-40-3) rather than a generic nitrodiphenyl ether is essential for accurate metabolite identification and quantification.

Starting Material for Anthelmintic Lead Optimization via 1,2,4-Triazole-3-thione Library Synthesis

Medicinal chemistry teams pursuing anthelmintic drug discovery can use N-[4-(4-nitrophenoxy)phenyl]acetamide as a validated entry point to the 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thione chemotype. The compound is converted to isothiocyanato-4-(4-nitrophenoxy)benzene (intermediate 6, confirmed by single-crystal X-ray diffraction), which is then reacted with diverse thiosemicarbazides to generate a focused library. Five of sixteen derivatives (compounds 8c, 8j, 8k, 8l, 8m) demonstrated significant in vitro anthelmintic activity, providing a 31% hit rate from this scaffold [3]. Both mechanochemical (grinding) and conventional solution-phase synthesis routes have been demonstrated, offering flexibility in library production scale [3].

Solid-State Conformational Analysis and Polymorph Screening Studies

Crystallographers and solid-state chemists investigating the relationship between N-acyl chain length and conformational behavior in 4-(4-nitrophenoxy)acetanilide derivatives will find this compound uniquely informative. Unlike the propionamide (C2) and pentanamide (C4) homologs, which crystallize with simpler packing arrangements, the acetamide (C1) exhibits Z′ = 2 with two distinct molecular conformations in the asymmetric unit [1]. The acetamide–benzene dihedral angles differ by a factor of 2.3× between the two independent molecules (19.06° vs. 44.77°), while the pentanamide homolog shows conformational differences in its alkyl chain rather than in the aryl–amide orientation [4]. This compound thus provides a critical data point at the short-chain extreme of the homologous series for systematic studies of conformational polymorphism in diaryl ether amides.

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